molecular formula C9H5ClF5NO B1421388 2-chloro-N-(pentafluorophenyl)propanamide CAS No. 1235441-08-3

2-chloro-N-(pentafluorophenyl)propanamide

Cat. No.: B1421388
CAS No.: 1235441-08-3
M. Wt: 273.59 g/mol
InChI Key: VJDBJOQNMWGEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(pentafluorophenyl)propanamide is a chemical compound characterized by its unique structure, which includes a chloro group, a pentafluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(pentafluorophenyl)propanamide typically involves the reaction of pentafluorophenylamine with chloroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and other modern technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(pentafluorophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the chloro or pentafluorophenyl groups are replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-N-(pentafluorophenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate the interactions between fluorinated molecules and biological targets.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design and development.

Industry: In industry, this compound may find applications in the development of advanced materials, such as fluorinated polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.

Mechanism of Action

The mechanism by which 2-chloro-N-(pentafluorophenyl)propanamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-N-(pentafluorophenyl)acetamide

  • 2-Chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide

  • 2-Chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Uniqueness: 2-Chloro-N-(pentafluorophenyl)propanamide stands out due to its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds. Its resistance to degradation and ability to participate in various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBJOQNMWGEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(pentafluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(pentafluorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(pentafluorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(pentafluorophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(pentafluorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(pentafluorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.